N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de
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Overview
Description
N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a dimethylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Dimethylphenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 2-(2,6-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Furylcarboxamide Moiety: The final step involves the reaction of the intermediate with 2-furoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Electrophiles like alkyl halides, bases like potassium carbonate.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound can be used to study the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. The furan ring and dimethylphenoxyethyl group may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone.
Furan Derivatives: Compounds containing furan rings with various substituents.
Uniqueness
N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to the combination of its benzimidazole core, furan ring, and dimethylphenoxyethyl group. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds.
Properties
Molecular Formula |
C23H23N3O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c1-16-7-5-8-17(2)22(16)29-14-12-26-19-10-4-3-9-18(19)25-21(26)15-24-23(27)20-11-6-13-28-20/h3-11,13H,12,14-15H2,1-2H3,(H,24,27) |
InChI Key |
RCLXFCLOIPGUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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